Superior Curative Efficacy in Chronic Murine Chagas Disease vs. Nifurtimox and Benznidazole
In a head-to-head study in mice with chronic T. cruzi infection (Y strain), MK-436 administered daily for 20 days achieved a curative effect at a dose of 30 mg/kg. In stark contrast, neither nifurtimox nor benznidazole produced a cure at a dose of 100 mg/kg daily for the same 20-day regimen, demonstrating that MK-436 is effective at less than one-third the dose of these standard-of-care drugs [1]. This differential is corroborated by independent studies showing cure rates of 72-100% with MK-436 at 250 mg/kg/day in acute infection models [2].
| Evidence Dimension | Curative efficacy in chronic murine T. cruzi infection |
|---|---|
| Target Compound Data | Curative at 30 mg/kg/day for 20 days |
| Comparator Or Baseline | Nifurtimox: Not curative at 100 mg/kg/day for 20 days; Benznidazole: Not curative at 100 mg/kg/day for 20 days |
| Quantified Difference | MK-436 achieves cure at a dose ≥3.3-fold lower than comparators (30 vs. 100 mg/kg); comparators failed to cure even at >3x higher dose |
| Conditions | Chronic T. cruzi infection in mice (Y strain), oral administration, 20-day treatment course |
Why This Matters
This robust in vivo head-to-head evidence directly informs procurement decisions for laboratories developing or optimizing Chagas disease therapies, as MK-436 demonstrates curative potential where the two current clinical standards fail completely.
- [1] Murray PK, et al. Trypanosoma cruzi: efficacy of the 2-substituted, 5-nitroimidazoles, MK-436 and L634,549, in tissue culture and mice. Am J Trop Med Hyg. 1983 Nov;32(6):1242-50. PMID: 6418014. View Source
- [2] Andrade SG, et al. Therapeutic action of MK-436 (2,5-nitroimidazole) on Trypanosoma cruzi infections in mice: a parasitological, serological, histopathological, and ultrastructural study. Bull World Health Organ. 1987;65(5):625-33. PMID: 3322602. View Source
